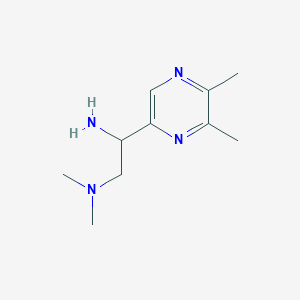
1-(5,6-dimethylpyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Dimethylpyrazin-2-yl)-N’,N’-dimethylethane-1,2-diamine is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with two methyl groups and an ethane-1,2-diamine moiety
Métodos De Preparación
The synthesis of 1-(5,6-dimethylpyrazin-2-yl)-N’,N’-dimethylethane-1,2-diamine typically involves the reaction of 5,6-dimethylpyrazine with N,N-dimethylethane-1,2-diamine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(5,6-Dimethylpyrazin-2-yl)-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring or the ethane-1,2-diamine moiety are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(5,6-Dimethylpyrazin-2-yl)-N’,N’-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials, including polymers and metal-organic frameworks, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 1-(5,6-dimethylpyrazin-2-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
1-(5,6-Dimethylpyrazin-2-yl)-N’,N’-dimethylethane-1,2-diamine can be compared with other similar compounds, such as:
1-(5,6-Dimethylpyrazin-2-yl)ethanone: This compound has a similar pyrazine ring structure but differs in the functional groups attached to the ring.
(5,6-Dimethylpyrazin-2-yl)methanol: Another related compound with a pyrazine ring, but with a hydroxyl group instead of the ethane-1,2-diamine moiety.
The uniqueness of 1-(5,6-dimethylpyrazin-2-yl)-N’,N’-dimethylethane-1,2-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
1-(5,6-dimethylpyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H18N4/c1-7-8(2)13-10(5-12-7)9(11)6-14(3)4/h5,9H,6,11H2,1-4H3 |
Clave InChI |
LOCKUGFWQSTFJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N=C1C)C(CN(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one](/img/structure/B13885730.png)
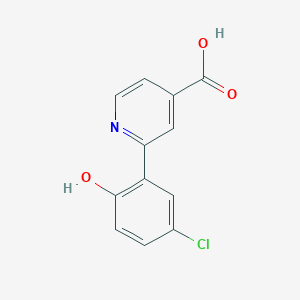
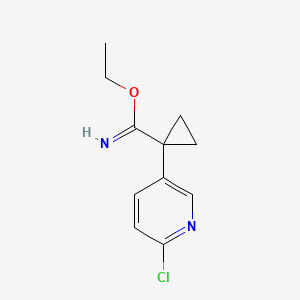

![Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate](/img/structure/B13885758.png)

![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
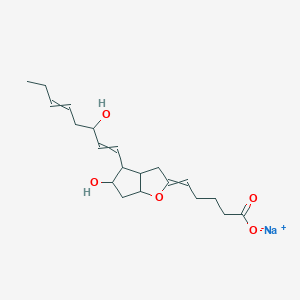
![N-[3-methyl-4-(4-propan-2-yloxypyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13885773.png)
![2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B13885776.png)
![Ethyl 1-(3-pyridyl)-5-{5-[2-(trimethylsilyl)ethynyl]-2-pyridyl}-1H-pyrazole-3-carboxylate](/img/structure/B13885784.png)

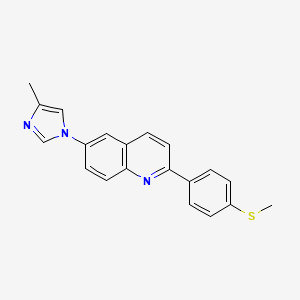
![3-[(Cyclopropylmethyl)oxy]-6-methyl-2-pyridinecarboxylic acid](/img/structure/B13885800.png)
